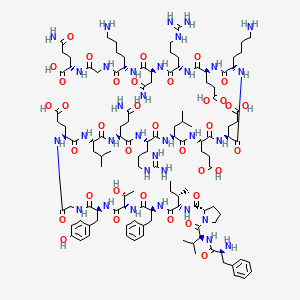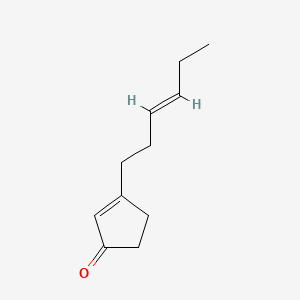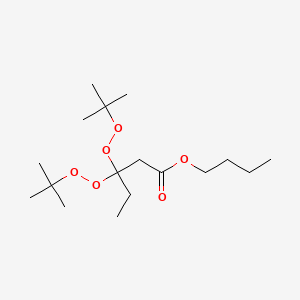![molecular formula C72H140O8 B12675130 [3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate CAS No. 93980-63-3](/img/structure/B12675130.png)
[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate: is a complex organic compound characterized by its long-chain fatty acid esters. This compound is notable for its unique structure, which includes multiple ester linkages and hydroxyl groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate typically involves esterification reactions. The process begins with the preparation of docosanoic acid, which is then reacted with glycerol to form the intermediate compounds. These intermediates undergo further esterification with docosanoic acid under controlled conditions, often using catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the ester linkages, replacing the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives or other functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate is studied for its potential as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: In biological research, this compound is investigated for its role in cell membrane structure and function, given its similarity to natural phospholipids.
Medicine: In medicine, it is explored for its potential use in drug delivery systems, particularly in the formulation of liposomes and other nanocarriers.
Industry: Industrially, this compound is used in the production of cosmetics and personal care products, where it acts as an emollient and stabilizer.
Mecanismo De Acción
The mechanism of action of [3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate involves its interaction with lipid bilayers in cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Comparación Con Compuestos Similares
- Glycerol tristearate
- Glycerol tripalmitate
- Glycerol trioleate
Comparison: Compared to these similar compounds, [3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate has longer fatty acid chains, which can enhance its hydrophobic interactions and stability in various applications. Its unique structure also provides distinct physicochemical properties, making it suitable for specialized uses in research and industry.
Propiedades
Número CAS |
93980-63-3 |
|---|---|
Fórmula molecular |
C72H140O8 |
Peso molecular |
1133.9 g/mol |
Nombre IUPAC |
[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate |
InChI |
InChI=1S/C72H140O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-68(73)78-71(76)64-66-77-67-65-72(79-69(74)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80-70(75)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h71-72,76H,4-67H2,1-3H3 |
Clave InChI |
HVPXPKUGOVJZJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CCOCCC(OC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)

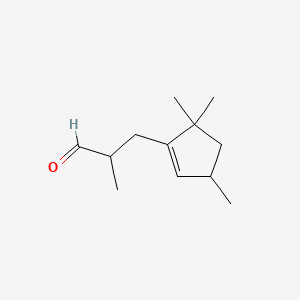

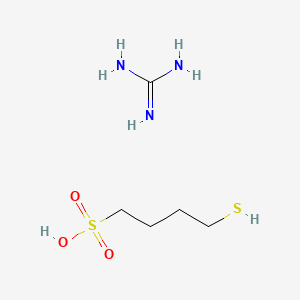

![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)


